4-(Pyridin-2-yl)butan-1-ol
Overview
Description
4-(Pyridin-2-yl)butan-1-ol is an organic compound with the molecular formula C9H13NO. It consists of a pyridine ring attached to a butanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyridine and butanol, making it useful in various chemical and biological applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The compound likely interacts with its targets, leading to changes in their activity. This can result in alterations in cellular processes, potentially influencing cell growth, signaling, or metabolism .
Biochemical Pathways
The compound’s interactions with its targets could influence a variety of pathways, depending on the nature of the targets and the context of the cellular environment .
Pharmacokinetics
These properties would influence the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
The effects would depend on the compound’s targets and the changes induced in their activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Pyridin-2-yl)butan-1-ol . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)butan-1-ol typically involves the reaction of pyridine with butanal in the presence of a reducing agent. One common method is the reduction of 4-(Pyridin-2-yl)butanal using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using distillation or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-(Pyridin-2-yl)butanal or 4-(Pyridin-2-yl)butanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form 4-(Pyridin-2-yl)butane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products:
Oxidation: 4-(Pyridin-2-yl)butanal, 4-(Pyridin-2-yl)butanoic acid.
Reduction: 4-(Pyridin-2-yl)butane.
Substitution: 4-(Pyridin-2-yl)butyl chloride, 4-(Pyridin-2-yl)butyl bromide.
Scientific Research Applications
4-(Pyridin-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Comparison with Similar Compounds
4-(Pyridin-2-yl)butan-1-ol can be compared with other similar compounds, such as:
4-(Pyridin-2-yl)butanal: This compound is an aldehyde derivative and is more reactive due to the presence of the aldehyde group.
4-(Pyridin-2-yl)butanoic acid: This compound is a carboxylic acid derivative and has different chemical properties, such as acidity and solubility.
4-(Pyridin-2-yl)butane: This compound is a fully reduced derivative and lacks the hydroxyl group, making it less polar and less reactive.
The uniqueness of this compound lies in its combination of the pyridine ring and the hydroxyl group, which imparts distinct chemical and biological properties.
Biological Activity
4-(Pyridin-2-yl)butan-1-ol is an organic compound with significant potential in medicinal chemistry and agricultural applications. Its unique structure, featuring a pyridine ring and a butanol moiety, contributes to various biological activities, including fungicidal and anti-tubercular effects. This article explores the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃NO, and it has a CAS number of 17945-79-8. The compound consists of a four-carbon chain terminating in a hydroxyl group, with a pyridine ring attached to the fourth carbon. This configuration enhances its solubility and reactivity, making it suitable for various biological applications.
Fungicidal Activity
One of the primary applications of this compound is in the synthesis of pyrimidinamine derivatives, which exhibit promising fungicidal properties. In a study evaluating these derivatives, one compound demonstrated an effective control against corn rust with an EC50 value of 0.60 mg/L, outperforming the commercial fungicide tebuconazole (1.65 mg/L) . The following table summarizes the fungicidal activity of selected derivatives:
Compound Name | EC50 (mg/L) | Comparison |
---|---|---|
Pyrimidinamine Derivative A | 0.60 | Better than Tebuconazole (1.65 mg/L) |
Tebuconazole | 1.65 | Commercial standard |
Anti-Tubercular Activity
This compound has also been utilized in developing pyrazinamide derivatives evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These derivatives were synthesized using this compound as a template, showcasing its versatility in medicinal chemistry .
The biological activity of compounds containing pyridine rings is often attributed to their ability to interact with various biological targets. Research indicates that this compound may exert its effects through:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit key enzymes involved in fungal growth.
- Disruption of Membrane Integrity : The hydroxyl group can enhance interactions with lipid membranes, potentially disrupting cellular integrity in pathogens.
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
- Fungicidal Efficacy : A study demonstrated that specific derivatives synthesized from this compound showed significant antifungal activity against Fusarium graminearum, indicating potential agricultural applications .
- Anti-Tuberculosis Research : Another research effort focused on synthesizing novel anti-tubercular agents from this compound, leading to compounds that exhibited enhanced efficacy against Mycobacterium tuberculosis .
Interaction Studies
Research into the interactions of this compound within biological systems is ongoing. Preliminary findings suggest that it interacts favorably with various biomolecules, which may enhance its therapeutic potential . Further investigations are needed to elucidate these interactions fully.
Comparison with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(Pyridin-3-yl)butan-1-ol | Similar but with a pyridine at position three | Different biological activity profile |
4-(Pyridin-2-yl)butan-2-one | Contains a ketone instead of an alcohol | Potentially different reactivity and stability |
3-(Pyridin-2-yloxy)butan-1-amines | Contains an ether linkage | Different functional group leading to varied reactivity |
The presence of the hydroxyl group in this compound differentiates it from these related compounds, influencing its solubility and reactivity profiles.
Properties
IUPAC Name |
4-pyridin-2-ylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSOMFUUWROROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632186 | |
Record name | 4-(Pyridin-2-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17945-79-8 | |
Record name | 4-(Pyridin-2-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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